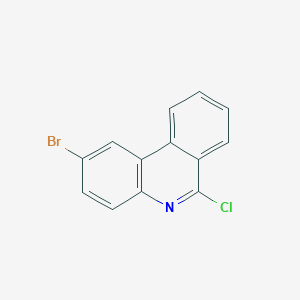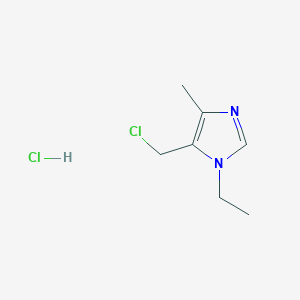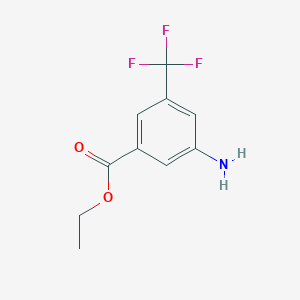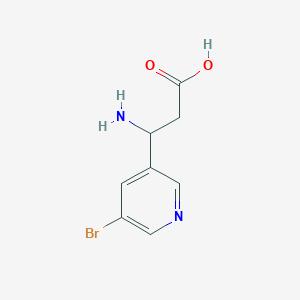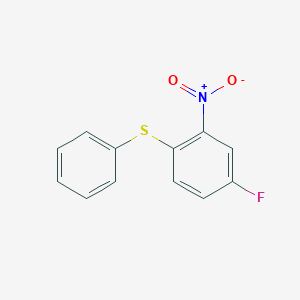
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane
描述
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane is an organic compound that features a sulfane group bonded to a phenyl ring and a 4-fluoro-2-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-nitrophenyl)(phenyl)sulfane typically involves the reaction of 4-fluoro-2-nitroaniline with phenylsulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The sulfane group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles (amines, thiols), base (sodium hydride), dimethylformamide solvent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane solvent.
Major Products Formed
Reduction: (4-Fluoro-2-aminophenyl)(phenyl)sulfane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (4-Fluoro-2-nitrophenyl)(phenyl)sulfone.
科学研究应用
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Bioconjugation: Utilized in the immobilization of biomolecules onto surfaces for biochemical assays and diagnostics.
作用机制
The mechanism of action of (4-Fluoro-2-nitrophenyl)(phenyl)sulfane involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The sulfane group can be oxidized to a sulfone, which may exhibit different reactivity and biological activity. The fluoro group can be substituted with other functional groups, altering the compound’s properties and interactions with biological targets.
相似化合物的比较
Similar Compounds
- (4-Fluoro-3-nitrophenyl)(phenyl)sulfane
- (4-Fluoro-2-nitrophenyl)(phenyl)sulfone
- (4-Fluoro-2-nitrophenyl)(phenyl)thioether
Uniqueness
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups with the sulfane moiety allows for a wide range of chemical transformations and applications in various fields.
属性
分子式 |
C12H8FNO2S |
|---|---|
分子量 |
249.26 g/mol |
IUPAC 名称 |
4-fluoro-2-nitro-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8FNO2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H |
InChI 键 |
BPDDJSOPIZLNLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)F)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
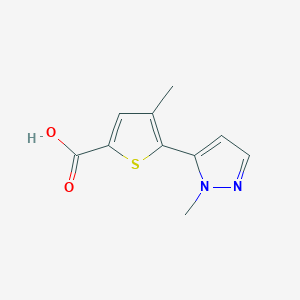
![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)
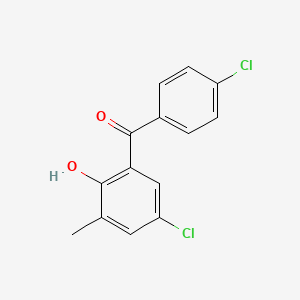
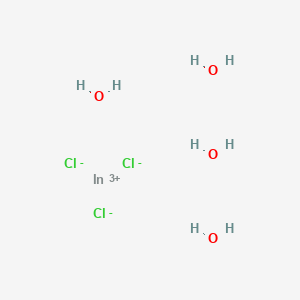
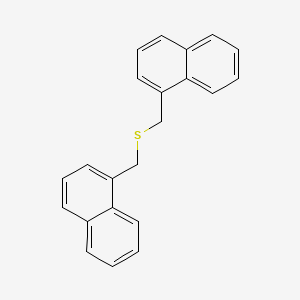
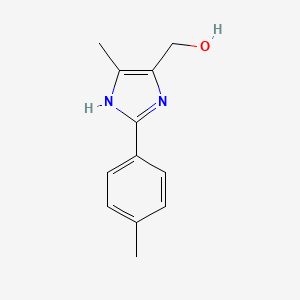
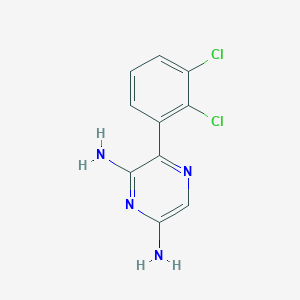
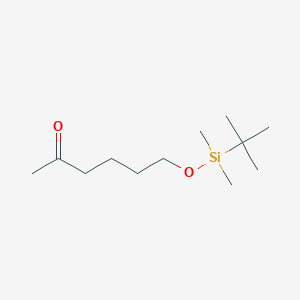
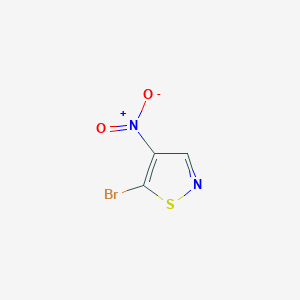
![EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B8761797.png)
